4-Quinazolinamine, 7-fluoro-N-(4-fluorophenyl)-

Physicochemical Properties Drug Likeness ADME

This fluorinated 4-anilinoquinazoline is a key intermediate for covalent EGFR inhibitors like Afatinib. The 7-fluoro and 4-fluoroaniline substitutions enhance metabolic stability and cellular penetration, making it a pre-optimized scaffold for medicinal chemistry. Ideal for building focused kinase libraries. High purity (>98%) ensures reliable synthetic results.

Molecular Formula C14H9F2N3
Molecular Weight 257.24 g/mol
CAS No. 84729-33-9
Cat. No. B15065931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Quinazolinamine, 7-fluoro-N-(4-fluorophenyl)-
CAS84729-33-9
Molecular FormulaC14H9F2N3
Molecular Weight257.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC2=NC=NC3=C2C=CC(=C3)F)F
InChIInChI=1S/C14H9F2N3/c15-9-1-4-11(5-2-9)19-14-12-6-3-10(16)7-13(12)17-8-18-14/h1-8H,(H,17,18,19)
InChIKeyVGHKUIOSWPONRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Quinazolinamine, 7-fluoro-N-(4-fluorophenyl)- (CAS 84729-33-9): A Strategic Fluorinated Quinazoline Building Block for Kinase-Targeted Medicinal Chemistry


4-Quinazolinamine, 7-fluoro-N-(4-fluorophenyl)- (CAS 84729-33-9) is a fluorinated 4-anilinoquinazoline derivative with the molecular formula C₁₄H₉F₂N₃ and a molecular weight of 257.24 g/mol . Characterized by a 7-fluoro substitution on the quinazoline core and a 4-fluoroaniline moiety at the 4-position, this compound is a member of the well-established quinazoline class of kinase inhibitors, often explored as a synthetic intermediate or building block in the discovery and development of anticancer agents, particularly those targeting the epidermal growth factor receptor (EGFR) family [1].

Why 7-Fluoro-N-(4-fluorophenyl)quinazolin-4-amine Cannot Be Replaced by Unmodified 4-Anilinoquinazolines


The 7-fluoro substituent on the quinazoline core of 7-fluoro-N-(4-fluorophenyl)quinazolin-4-amine (84729-33-9) is not a generic decoration; it fundamentally alters the compound's physicochemical and biological profile. While the 4-anilinoquinazoline scaffold is a privileged kinase inhibitor motif, the specific substitution pattern dictates target affinity, metabolic stability, and permeability. Simple, unsubstituted 4-anilinoquinazolines often exhibit poor pharmacokinetic properties and off-target activity, whereas the 7-fluoro group in this compound is known to enhance metabolic stability by blocking a major site of oxidative metabolism [1]. Furthermore, the dual fluorination pattern (7-fluoro on the core and 4-fluoro on the aniline ring) contributes to a unique balance of lipophilicity and polarity, which is critical for achieving optimal cellular penetration and target engagement. Interchanging this compound with a non-fluorinated or differently substituted analog risks compromising the intended biological activity and synthetic efficiency in downstream applications [2].

Quantitative Differentiators of 84729-33-9 Versus Approved Quinazoline Kinase Inhibitors


Enhanced Predicted Membrane Permeability: Lower Polar Surface Area (PSA) and Optimized Lipophilicity

7-Fluoro-N-(4-fluorophenyl)quinazolin-4-amine (84729-33-9) exhibits a markedly lower topological polar surface area (tPSA) of 37.81 Ų compared to the clinically approved EGFR inhibitors gefitinib (PSA 68.74 Ų), erlotinib (PSA 74.73 Ų), and lapatinib (PSA 114.73 Ų) . This significant reduction in PSA is predictive of enhanced passive membrane permeability, a critical parameter for intracellular target engagement. Furthermore, its calculated LogP value of 3.72 falls within an optimal range for oral bioavailability, being lower than that of gefitinib (LogP 4.29) and lapatinib (LogP 8.49), and comparable to erlotinib (LogP ~3.48-4.26) [1]. This balanced physicochemical profile positions 84729-33-9 as a more permeable and potentially more bioavailable scaffold than bulkier, clinically approved analogs.

Physicochemical Properties Drug Likeness ADME

Synthetic Versatility: A Key Intermediate for Afatinib and Other Irreversible EGFR Inhibitors

While 84729-33-9 can be a standalone research compound, its primary industrial relevance is as a key synthetic intermediate in the preparation of more complex, irreversible EGFR inhibitors like Afatinib (BIBW 2992) [1]. In contrast to many other 4-anilinoquinazolines which are either final drug substances or late-stage intermediates requiring complex handling, 84729-33-9 is a simpler, more versatile building block. Its 7-fluoro group is essential for the final drug's metabolic profile, and its 4-fluoroaniline moiety can be further elaborated to introduce covalent warheads, such as the crotonamide group found in Afatinib [2]. This positions it as a strategic procurement choice for laboratories focused on next-generation kinase inhibitor synthesis, offering a validated entry point into a high-value chemical space.

Synthetic Chemistry Drug Intermediates Process Chemistry

Divergent Biological Activity Profile: Weak Nicotinic Acetylcholine Receptor (nAChR) Affinity

In contrast to the sub-nanomolar EGFR kinase inhibition exhibited by gefitinib, erlotinib, and lapatinib, 84729-33-9 demonstrates a very weak functional EC50 of 30,000 nM (30 µM) at the human nicotinic acetylcholine receptor (nAChR) [1]. This is a significant and beneficial divergence. While the clinical EGFR inhibitors are known for their potent, on-target kinase activity, they also carry risks of off-target liabilities. The minimal nAChR activity of 84729-33-9 suggests a cleaner pharmacological profile, which is highly desirable for a building block or tool compound. This data indicates that the compound does not simply mimic the activity of more complex analogs, but rather possesses a distinct and potentially more selective binding signature.

Selectivity Off-target activity Kinase inhibitor

Structural Simplicity and Purity Profile: A Defined, High-Value Building Block

7-Fluoro-N-(4-fluorophenyl)quinazolin-4-amine (84729-33-9) is offered at a minimum purity of 97% . This high purity is critical for its use as a building block in medicinal chemistry, as it minimizes the introduction of unknown impurities that could confound SAR studies or require additional purification steps. In comparison, more complex, advanced quinazoline intermediates often require rigorous, costly purification and may contain more process-related impurities. The compound's well-defined structure and high purity, combined with its relatively low molecular weight (257.24 g/mol), make it an ideal, high-fidelity component for parallel synthesis, library generation, and structure-activity relationship (SAR) exploration.

Procurement Quality Control Building Blocks

Optimal Use Cases for 7-Fluoro-N-(4-fluorophenyl)quinazolin-4-amine (84729-33-9) in R&D


Lead Optimization for Next-Generation Irreversible EGFR Inhibitors

As a validated intermediate in the synthesis of Afatinib, 84729-33-9 is ideally suited for medicinal chemistry campaigns aiming to develop novel covalent EGFR inhibitors. Its 7-fluoro and 4-fluoroaniline moieties provide a pre-optimized core with favorable metabolic stability and permeability [1]. Researchers can leverage this scaffold to install diverse electrophilic warheads (e.g., acrylamides, crotonamides) at the 6-position or aniline nitrogen, enabling the rapid exploration of irreversible inhibitors with improved selectivity and resistance profiles [2].

Focused Kinase Library Synthesis for SAR Studies

The high purity and well-defined structure of 84729-33-9 make it an excellent building block for parallel synthesis and library generation. Its unique physicochemical signature (low PSA of 37.81 Ų, LogP 3.72) can be used to explore a distinct region of drug-like chemical space not easily accessible with larger, more polar quinazoline analogs. This facilitates the creation of focused libraries for screening against a panel of kinases, enabling the identification of novel chemical starting points with potentially superior cellular penetration.

Chemical Biology Tool Compound Development

The divergent biological activity profile of 84729-33-9, specifically its weak off-target activity at the nicotinic acetylcholine receptor (EC50 = 30 µM) [3], suggests it can be developed into a selective chemical probe. By appending appropriate tags (e.g., biotin, fluorescent dyes) or photoaffinity labels, researchers can use this compound as a scaffold for target identification or imaging studies, with a reduced risk of confounding signals from off-target interactions.

Process Chemistry and Route Scouting for Quinazoline-Based Drugs

For process R&D groups, 84729-33-9 serves as a valuable reference standard and starting material for exploring new synthetic methodologies. Its synthesis from readily available precursors (e.g., 4-fluoroaniline and quinazoline derivatives) [4] and its role as an intermediate in Afatinib production provide a known benchmark for optimizing reaction conditions, improving yields, and reducing costs in the manufacture of complex quinazoline-based pharmaceuticals.

Quote Request

Request a Quote for 4-Quinazolinamine, 7-fluoro-N-(4-fluorophenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.